REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][O:6][C:7]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[C:9]([O:15][CH3:16])[CH:8]=1.Cl[C:18](=[O:26])[CH2:19][CH2:20][CH2:21][C:22]([O:24][CH3:25])=[O:23].C(Cl)Cl>ClCCCl>[O:26]=[C:18]([C:8]1[C:9]([O:15][CH3:16])=[CH:10][C:11]([O:13][CH3:14])=[CH:12][C:7]=1[O:6][CH3:5])[CH2:19][CH2:20][CH2:21][C:22]([O:24][CH3:25])=[O:23] |f:0.1.2.3|
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Name
|
|
Quantity
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9.316 g
|
Type
|
reactant
|
Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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ClCCCl
|
Name
|
|
Quantity
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7.664 g
|
Type
|
reactant
|
Smiles
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COC1=CC(=CC(=C1)OC)OC
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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ClC(CCCC(=O)OC)=O
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Name
|
ice
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Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
stirring at 0° C., under nitrogen
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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A cooled
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Type
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STIRRING
|
Details
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the mixture was stirred at rt for 26 h
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Duration
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26 h
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Type
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CUSTOM
|
Details
|
The resulting reaction mixture
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Type
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ADDITION
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Details
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was poured
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Type
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ADDITION
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Details
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was added
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Type
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EXTRACTION
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Details
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The separated aq. layer was further extracted with DCM (3×50 ml)
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Type
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WASH
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Details
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The mixed organic layers were washed successively with water (75 ml) and brine (2×75 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anh. MgSO4
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by FC (heptane/AcOEt=10/1 to AcOEt)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCCC(=O)OC)C1=C(C=C(C=C1OC)OC)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |